Furfuryl octanoate

Description

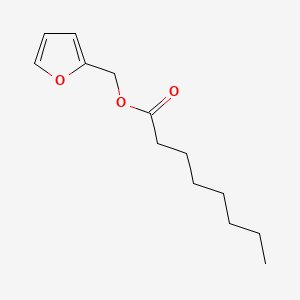

Structure

3D Structure

Properties

IUPAC Name |

furan-2-ylmethyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-2-3-4-5-6-9-13(14)16-11-12-8-7-10-15-12/h7-8,10H,2-6,9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIWCVWKECYDSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068171 | |

| Record name | Octanoic acid, 2-furanylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

139.00 °C. @ 10.00 mm Hg | |

| Record name | Furfuryl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Furfuryl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/712/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.980-0.989 | |

| Record name | Furfuryl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/712/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

39252-03-4 | |

| Record name | Furfuryl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39252-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039252034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 2-furanylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid, 2-furanylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furfuryl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURYL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24FE04Z37C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Furfuryl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Biocatalysis Research of Furfuryl Octanoate and Analogues

Chemoenzymatic Synthesis Methodologies for Furan (B31954) Derivatives

Chemoenzymatic synthesis leverages the sequential or simultaneous use of chemical and biological catalysts to transform biomass-derived starting materials into valuable furan compounds. This hybrid approach can overcome the limitations of purely chemical or biological routes, leading to higher yields and more sustainable processes.

Strategies Integrating Furfuryl Alcohol Reduction with Enzymatic Esterification

A key strategy in the synthesis of furan-based esters involves a two-step cascade process. The first step typically involves the chemical reduction of a furan precursor, such as 5-hydroxymethylfurfural (B1680220) (HMF), to an alcohol intermediate like 2,5-bis(hydroxymethyl)furan (BHMF). csic.es This reduction is often achieved using heterogeneous catalysts, including non-noble metal catalysts, which offer advantages in terms of cost and reusability. csic.esscispace.com For instance, a cobalt-based catalyst (Co@C) has demonstrated high efficiency in the selective reduction of HMF to BHMF with excellent conversion (98%) and selectivity (99%). scispace.com

Following the reduction, the resulting furan alcohol undergoes enzymatic esterification. csic.es This second step utilizes lipases, which are enzymes that catalyze the formation of ester bonds between an alcohol and a carboxylic acid (or its ester). csic.es Commercial immobilized lipases, such as Novozym 435, are frequently employed due to their stability and ease of separation from the reaction mixture. csic.esscispace.com This chemoenzymatic cascade allows for the synthesis of various furan-based diesters, which have applications as potential plasticizers, by reacting BHMF with different carboxylic acids. csic.es The choice of solvent is critical, as it must be compatible with both the chemical reduction and the enzymatic esterification steps. csic.es

Development of Continuous Flow Synthesis Approaches Utilizing Heterogeneous Catalysis

Continuous flow synthesis has emerged as a powerful technique for chemical production, offering benefits such as improved safety, better process control, and easier scalability compared to traditional batch reactors. researchgate.net The integration of heterogeneous catalysts into continuous flow systems is particularly advantageous, as it allows for the catalyst to be immobilized in a packed-bed reactor, simplifying product separation and enabling catalyst reuse. researchgate.netbeilstein-journals.org

Enzymatic Esterification Studies of Octanoic Acid with Furan-Based Alcohols

The enzymatic synthesis of furfuryl octanoate (B1194180) and similar esters relies on the catalytic activity of lipases. Understanding the behavior of these enzymes in non-aqueous environments and optimizing the reaction conditions are crucial for achieving high yields and process efficiency.

Application of Immobilized Lipases in Anhydrous and Solvent-Free Reaction Systems

Immobilized lipases are widely used in ester synthesis due to their enhanced stability and reusability. mdpi.com These biocatalysts can be employed in anhydrous or solvent-free reaction systems, which are considered greener alternatives as they reduce or eliminate the need for organic solvents. mdpi.comcsic.es Solvent-free systems are particularly attractive from an environmental and economic standpoint. researchgate.net

The synthesis of furfuryl oleate, for example, has been successfully demonstrated in a solvent-free system using Candida antarctica lipase (B570770) B (Novozym 435). researchgate.net This reaction achieved a high conversion rate of approximately 99% within 6 hours. researchgate.net Similarly, the enzymatic synthesis of furfuryl acetate (B1210297) using immobilized Burkholderia cepacia lipase has been optimized, yielding a near-quantitative (99.98%) result in just 3 hours in a non-aqueous solvent. nih.gov The choice of immobilization support can also significantly impact the enzyme's performance.

Kinetic and Mechanistic Investigations of Enzyme-Catalyzed Esterification Processes

Understanding the kinetics and mechanism of enzyme-catalyzed esterification is essential for process optimization and reactor design. Many lipase-catalyzed esterification reactions follow a Ping-Pong Bi-Bi mechanism. researchgate.net This model often needs to be adapted to account for substrate inhibition, a common phenomenon in these reactions. csic.esresearchgate.net For instance, a kinetic study of the esterification of oleic acid with furfuryl alcohol catalyzed by Novozym 435 revealed a significant inhibitory effect of the alcohol on the enzyme. csic.es

The Arrhenius equation is often used to determine the activation energy of the reaction, providing insight into the temperature dependence of the reaction rate. nih.gov For the synthesis of furfuryl acetate, the activation energy was calculated to be 10.68 kcal/mol. nih.gov Kinetic models can be developed to describe the reaction progress and predict the effects of various parameters, such as substrate concentration and temperature, on the reaction rate and yield.

Optimization of Biocatalytic Reaction Conditions for Ester Production

The optimization of reaction conditions is a critical step in developing an efficient biocatalytic process. Statistical methods, such as Response Surface Methodology (RSM) based on Box-Behnken or Central Composite Rotatable Designs (CCRD), are powerful tools for this purpose. nih.govmdpi.commdpi.com These methods allow for the simultaneous evaluation of multiple variables and their interactions, leading to the identification of optimal process parameters.

Key parameters that are typically optimized include temperature, substrate molar ratio, catalyst loading, and reaction time. nih.govmdpi.commdpi.com For the synthesis of furfuryl acetate, optimal conditions were found to be a 1:2 molar ratio of furfuryl alcohol to the acyl donor, a temperature of 50°C, and a catalyst loading of 30 mg in 3 mL of toluene. nih.gov In another study on the production of solketal (B138546) esters, a CCRD approach identified optimal conditions as a reaction temperature of 46°C, a biocatalyst concentration of 20% wt., and a free fatty acid to solketal molar ratio of 1:1.6, resulting in a 72.5% conversion. mdpi.com

Table 1: Optimized Conditions for Enzymatic Ester Synthesis

| Product | Enzyme | Key Optimized Parameters | Yield/Conversion | Reference |

|---|---|---|---|---|

| Furfuryl Acetate | Immobilized Burkholderia cepacia lipase | Molar ratio (1:2 alcohol:acyl donor), Temp (50°C), Catalyst loading (30mg) | 99.98% | nih.gov |

| 5-lauryl-hydroxymethylfurfural | Immobilized Thermomyces lanuginosus lipase | Temp (50°C), HMF concentration (30 mM), Biocatalytic activity (22 U) | 80.6% (predicted) | mdpi.com |

| 5-lauryl-hydroxymethylfurfural | Novozym 435® | Temp (41°C), HMF concentration (51 mM), Biocatalytic activity (10 U) | 75.7% (predicted) | mdpi.com |

Green Chemistry Principles in Furfuryl Octanoate Synthesis

The synthesis of this compound is increasingly guided by the principles of green chemistry, which advocate for the development of products and processes that minimize the use and generation of hazardous substances. This approach emphasizes the use of renewable feedstocks, environmentally benign solvents, and catalytic methods to enhance efficiency and reduce waste. In the context of this compound, a fatty acid ester derived from furfuryl alcohol and octanoic acid, green chemistry research focuses on biocatalytic routes using enzymes and sustainable reaction media.

Exploration of Deep Eutectic Solvents for Enhanced Biocatalytic Efficiency

A significant advancement in the green synthesis of esters is the use of Deep Eutectic Solvents (DES) as alternative reaction media. uni-regensburg.de DES are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs), such as choline (B1196258) chloride and urea, which, when mixed in a specific molar ratio, form a liquid with a melting point significantly lower than that of its individual components. uni-regensburg.denih.gov Their low cost, low toxicity, biodegradability, and simple preparation make them attractive green alternatives to conventional organic solvents. psecommunity.org

In biocatalysis, DES have been shown to enhance enzyme stability and activity. researchgate.netcsic.es For lipase-catalyzed reactions, such as the esterification to produce this compound, DES can overcome issues related to low substrate solubility in traditional solvents. Research into the enzymatic synthesis of similar compounds, like sugar-based octanoate esters, has demonstrated the feasibility and benefits of using DES. For instance, glycolipids have been successfully synthesized using lipase in a DES composed of choline chloride and sugars derived from lignocellulose hydrolysates. nih.gov In this system, the DES acts as both the solvent and a substrate source. nih.gov

The efficiency of biocatalysis in DES is influenced by the specific composition of the solvent. Studies on β-glucosidase have shown that a DES made of choline chloride and propylene (B89431) glycol can improve enzyme activity by up to 225% compared to conventional buffer systems. researchgate.net The selection of the hydrogen bond donor and its molar ratio to the salt are critical parameters that must be optimized for each specific enzymatic process to achieve maximum efficiency. researchgate.net The principle of using DES to enhance lipase-catalyzed esterification is directly applicable to this compound synthesis, offering a pathway to higher yields and improved process sustainability.

Table 1: Examples of Deep Eutectic Solvents (DES) Used in Biocatalysis

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Application Example | Reference |

|---|---|---|---|---|

| Choline Chloride | Sugars (Glucose/Xylose) | 1:1 | Synthesis of glucose- and xylose-octanoates | nih.gov |

| Choline Chloride | Lactic Acid | 1:2 | Pretreatment of corncob for furfural (B47365) production | psecommunity.org |

| Choline Chloride | Propylene Glycol | - | Improving β-glucosidase activity | researchgate.net |

| Ethanolamine chloride (EaCl) | Glycerol (Gly) | 1:2 | Production of furfural from various biomasses | nih.gov |

| Choline Chloride | Urea | - | Foundational DES for various organic syntheses | uni-regensburg.de |

Sustainable Production Pathways for Ester Derivatives from Biomass-Derived Feedstocks

The production pathway from biomass typically involves several key steps:

Biomass Pretreatment and Hydrolysis: Lignocellulosic biomass is first treated to break down its complex structure. The hemicellulose fraction, which is rich in pentose (B10789219) sugars like xylose, is then hydrolyzed. scielo.br

Dehydration to Furfural: The xylose is dehydrated to produce furfural, a key platform chemical. scielo.br This step is often carried out using acid catalysts in aqueous or biphasic systems. osti.gov Recent research has shown high furfural yields can be achieved efficiently in DES-water systems. psecommunity.orgnih.gov For example, using corncob in a choline chloride:lactic acid-water system yielded 65.4% furfural. psecommunity.org

Conversion of Furfural to Furfuryl Alcohol: Furfural is subsequently reduced to furfuryl alcohol. mdpi.com This can be achieved through catalytic hydrogenation or biocatalytic reduction using robust microorganisms. researchgate.net

Biocatalytic Esterification: The final step is the esterification of the biomass-derived furfuryl alcohol with octanoic acid. This reaction is efficiently catalyzed by lipases, such as immobilized lipase from Aspergillus oryzae. rsc.org A sustainable method using a continuous flow reactor has been developed, achieving a furfuryl alcohol conversion of up to 96.8% with 100% selectivity to the ester product. rsc.org This biocatalyst demonstrated high stability and could be used for multiple cycles, aligning with green chemistry principles of catalyst recyclability. rsc.org

This integrated chemoenzymatic approach, starting from raw biomass and employing green solvents and biocatalysts, represents a sustainable and efficient pathway for the production of this compound and other valuable furan-based esters. europeanplasticisers.eumdpi.com

Table 2: Furfural Yield from Different Biomass Feedstocks in a DES System

| Biomass Feedstock (75 g/L) | Catalytic System | Temperature | Time | Furfural Yield (from xylan) | Reference |

|---|---|---|---|---|---|

| Corncob | SO₄²⁻/SnO₂–HAP in EaCl:Gly–water | 180°C | 10 min | 59.3% | nih.gov |

| Sugarcane Bagasse | SO₄²⁻/SnO₂–HAP in EaCl:Gly–water | 180°C | 10 min | 51.2% | nih.gov |

| Rice Straw | SO₄²⁻/SnO₂–HAP in EaCl:Gly–water | 180°C | 10 min | 42.4% | nih.gov |

| Corncob | Sn-SSXR in ChCl:LA–water | 180°C | 15 min | 65.4% | psecommunity.org |

Biochemical Pathways and Metabolic Fate of Furfuryl Octanoate

Enzymatic Hydrolysis of Furfuryl Esters

The initial and crucial step in the metabolism of furfuryl octanoate (B1194180) is its breakdown into its parent molecules, furfuryl alcohol and octanoic acid. inchem.org This process is known as enzymatic hydrolysis.

Role of Carboxylesterases and Specific Esterases in Ester Cleavage Dynamics

The cleavage of the ester bond in furfuryl octanoate is primarily catalyzed by a class of enzymes known as carboxylesterases (EC 3.1.1.1). inchem.orgnih.gov These enzymes are abundant in various tissues, including the liver, intestines, and blood, and exhibit broad substrate specificity, allowing them to hydrolyze a wide variety of ester-containing compounds. inchem.orgnih.gov

Carboxylesterases employ a catalytic triad (B1167595) of amino acids—typically serine, histidine, and aspartate—in their active site to facilitate the hydrolysis of the ester linkage. ebi.ac.ukunipd.it The serine residue initiates a nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole" within the enzyme's active site. Subsequently, the intermediate collapses, releasing the alcohol component (furfuryl alcohol) and forming an acyl-enzyme intermediate. A water molecule then hydrolyzes this intermediate, releasing the carboxylic acid (octanoic acid) and regenerating the enzyme for another catalytic cycle. ebi.ac.uk

Research has demonstrated the rapid hydrolysis of furfuryl esters by preparations from rat liver and intestinal mucosa, confirming the efficiency of these enzymes in cleaving such compounds in vivo. inchem.org

Identification of Primary Hydrolytic Products: Furfuryl Alcohol and Octanoic Acid

The enzymatic hydrolysis of this compound yields two primary products: furfuryl alcohol and octanoic acid. inchem.org

Furfuryl Alcohol: This furan-containing alcohol is the initial product of the ester cleavage and subsequently enters its own metabolic pathway.

Octanoic Acid: As a medium-chain fatty acid, octanoic acid is a common dietary component and is readily metabolized through fatty acid oxidation pathways, such as beta-oxidation, to produce energy. foodb.ca

Downstream Metabolism of Furfuryl Alcohol and Furoic Acid Derivatives

Following hydrolysis, the furfuryl alcohol moiety undergoes further metabolic transformations, primarily through oxidation, leading to the formation of various derivatives that are then prepared for excretion.

Oxidative Conversion Pathways Leading to Furfural (B47365) and 2-Furoic Acid

The major metabolic route for furfuryl alcohol involves a two-step oxidation process. nih.goviarc.fr First, furfuryl alcohol is oxidized to furfural by alcohol dehydrogenases. nih.goviarc.fr Subsequently, furfural is further oxidized to 2-furoic acid by aldehyde dehydrogenases. nih.goviarc.frresearchgate.net This conversion of furfural to 2-furoic acid is a key step in the detoxification pathway. scielo.org.co

| Precursor | Enzyme | Product |

| Furfuryl Alcohol | Alcohol Dehydrogenase | Furfural |

| Furfural | Aldehyde Dehydrogenase | 2-Furoic Acid |

Conjugation Reactions and Excretion Pathways of Furoic Acid Metabolites (e.g., Glycine (B1666218) Conjugates)

To facilitate excretion, 2-furoic acid undergoes conjugation reactions, primarily with the amino acid glycine. inchem.orginchem.org This reaction forms N-(2-furoyl)glycine (also known as furoylglycine), a more water-soluble compound that is readily eliminated in the urine. nih.govnih.gov In fact, furoylglycine is the major urinary metabolite of furfuryl alcohol and furfural in both rodents and humans. nih.govinchem.org

A minor pathway involves the condensation of 2-furoic acid with acetyl-CoA to form 2-furanacryloyl-CoA. inchem.org This intermediate is then conjugated with glycine to produce 2-furanacryloylglycine, which is also excreted in the urine. inchem.orginchem.org Studies in rats have shown that the majority of an administered dose of furfuryl alcohol is excreted as furoylglycine (73-80%), with a smaller fraction appearing as the glycine conjugate of furanacrylic acid (3-8%). inchem.org

| Metabolite | Conjugating Agent | Final Product | Excretion Route |

| 2-Furoic Acid | Glycine | N-(2-furoyl)glycine | Urine |

| 2-Furoic Acid | Acetyl-CoA, then Glycine | 2-Furanacryloylglycine | Urine |

In-vivo Interconversion of Furfuryl Derivatives within Systemic Metabolism

Within the body, there is an interplay between furfuryl alcohol and furfural. Enteric bacteria in the gastrointestinal tract can reduce furfural back to furfuryl alcohol. inchem.orgeuropa.eu This interconversion means that both compounds are likely present in the gut regardless of which one is initially ingested. inchem.org

Furthermore, the condensation reaction that forms 2-furanacryloyl CoA from 2-furoyl CoA is reversible, with the equilibrium favoring the formation of 2-furoyl CoA. inchem.org This is supported by the observation that furoic acid is found in the urine of dogs administered furanacrylic acid. inchem.org This dynamic interplay ensures the efficient processing of furfuryl derivatives towards their ultimate excretion products.

Involvement in Lipid Metabolism and Transport Phenomena

This compound, as a fatty acid ester, is implicated in several aspects of lipid biochemistry. foodb.cahmdb.ca Its structure, combining a furan (B31954) ring with an eight-carbon fatty acid (octanoate), positions it at the interface of various metabolic and structural processes within the cell.

This compound is associated with the biochemical pathways of fatty acid metabolism and lipid transport. foodb.cahmdb.ca Fatty acids are fundamental to cellular function, serving as energy sources and precursors for more complex lipids like phospholipids. units.it The octanoate portion of this compound is a medium-chain fatty acid. nih.gov Unlike long-chain fatty acids, which require carnitine palmitoyltransferase 1 (CPT1) for transport into the mitochondria, medium-chain fatty acids can diffuse across mitochondrial membranes. nih.gov This allows for their rapid oxidation into acetyl-CoA, a central molecule in cellular metabolism. nih.gov

The transport of lipids, which are generally insoluble in aqueous environments, is a critical process managed by lipoproteins and fatty acid-binding proteins (FABPs). units.itderangedphysiology.com Free fatty acids in the plasma circulate bound to albumin. derangedphysiology.com Within cells, FABPs facilitate the movement of fatty acids for processes like energy production or storage. units.it As a fatty acid derivative, this compound's involvement in lipid transport suggests its interaction with these transport systems, enabling its distribution and metabolic processing within biological systems. foodb.ca

Table 1: Metabolic and Transport Associations of this compound

| Biological Process | Description | Source(s) |

| Fatty Acid Metabolism | The set of metabolic processes involving fatty acids, including their breakdown (beta-oxidation) to generate energy and their use in the synthesis of other molecules. derangedphysiology.com this compound is directly associated with this pathway. foodb.cahmdb.ca | foodb.cahmdb.caderangedphysiology.com |

| Lipid Transport | The movement of lipids within and between cells. units.it This process is essential for delivering fatty acids and other lipids to various tissues for energy, storage, or structural use. derangedphysiology.com this compound is noted to be part of lipid transport phenomena. foodb.cahmdb.ca | foodb.cahmdb.caunits.itderangedphysiology.com |

The metabolic fate of this compound is linked to cellular energy dynamics, where it is classified as a potential energy source. foodb.cahmdb.ca The beta-oxidation of its octanoate component yields a significant amount of ATP, contributing to the cell's energy budget. derangedphysiology.com The rapid conversion of octanoate to acetyl-CoA feeds directly into the Krebs cycle, the primary pathway for cellular energy production. nih.govderangedphysiology.com

Furthermore, this compound is identified as a potential membrane stabilizer. foodb.ca Cellular membranes are complex structures primarily composed of a phospholipid bilayer, with embedded proteins and other lipids like cholesterol. units.it The stability and fluidity of these membranes are crucial for their function. Fatty acids and their derivatives are integral components of membrane lipids. units.it The interaction of this compound with the lipid bilayer could influence its physical properties, potentially enhancing structural integrity. foodb.ca In yeast, for instance, stress induced by octanoic acid can lead to adaptive changes in the membrane's lipid composition, such as an increase in oleic acid content, to improve tolerance and reduce membrane leakage. researchgate.net

This compound is associated with the chemical reaction of lipid peroxidation. foodb.cahmdb.ca Lipid peroxidation is the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), by reactive oxygen species (ROS). mdpi.comnih.gov This process unfolds as a free-radical chain reaction comprising three main stages: initiation, propagation, and termination. cabidigitallibrary.org

Initiation: The process begins when a reactive species, such as a hydroxyl radical (HO·), abstracts a hydrogen atom from a lipid molecule, forming a lipid radical (L·). mdpi.comcabidigitallibrary.org This can be triggered by factors like heat, light, or the presence of metal ions that facilitate the formation of ROS. mdpi.comnih.gov

Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical (LOO·). cabidigitallibrary.org This radical can then abstract a hydrogen atom from a neighboring lipid molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thereby propagating the chain reaction. mdpi.com

Termination: The chain reaction ceases when two radicals react with each other to form a non-radical species. cabidigitallibrary.org

Lipid peroxidation can alter membrane structure, increase permeability, and lead to the formation of secondary products like aldehydes and ketones, which can impact the sensory qualities of food. mdpi.comnih.gov The association of this compound with this process indicates its potential to either participate in or be affected by these oxidative reactions within a lipid matrix. foodb.cahmdb.ca

Potential Roles in Cellular Energy Dynamics and Membrane Stabilization

Microbial Biotransformation Relevant to Ester Formation

Volatile esters, including compounds like this compound, are significant contributors to the flavor and aroma profiles of fermented foods and beverages. mdpi.comnih.gov Their formation is largely a result of microbial metabolism, particularly the activities of yeasts and certain bacteria. nih.gov

The production of volatile esters in fermented products is a complex process involving the synergistic or sequential actions of different microorganisms, most notably yeasts and acetic acid bacteria (AAB). mdpi.commdpi.com

Yeast (e.g., Saccharomyces cerevisiae) : Yeasts are primarily responsible for alcoholic fermentation, converting sugars into ethanol (B145695). nih.govmdpi.com During this process, they also generate a wide array of secondary metabolites that form the foundation of the product's aroma profile. nih.govmdpi.com These include higher alcohols (fusel alcohols), fatty acids, and various esters. mdpi.commdpi.com Esters are synthesized by yeast through the enzymatic reaction between an alcohol (like ethanol or a higher alcohol) and an acyl-CoA molecule, which is derived from fatty acid metabolism. nih.govoenobrands.com Different yeast species and strains, including non-Saccharomyces yeasts like Candida, Hanseniaspora, and Pichia, can produce distinct ester profiles, contributing to aroma complexity. mdpi.commdpi.com

Acetic Acid Bacteria (AAB) (e.g., Acetobacter, Gluconobacter) : Following alcoholic fermentation, AAB play a pivotal role in processes like vinegar production by oxidizing the ethanol produced by yeast into acetic acid. nih.govmdpi.com While their primary role is acid production, AAB also contribute to ester formation. mdpi.com They can foster the synthesis of acetate (B1210297) esters through the chemical condensation and esterification of the abundant acetic acid with available alcohols. mdpi.com The interaction between yeasts and AAB is crucial; yeasts produce the ethanol and other precursor alcohols, which AAB then use to create acetic acid and subsequently acetate esters, significantly shaping the final sensory profile. mdpi.comfrontiersin.org

The biogenesis of flavor esters is fundamentally an enzyme-catalyzed process. nih.govresearchgate.net Microorganisms produce specific enzymes that facilitate the esterification reactions responsible for creating these aromatic compounds.

The primary mechanism for ester synthesis in yeast involves the condensation of an alcohol with an activated acyl group, typically an acyl-coenzyme A (acyl-CoA). nih.gov This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). nih.gov For example, alcohol acetyltransferase uses acetyl-CoA and a higher alcohol to form an acetate ester. mdpi.comoenobrands.com

Another important group of enzymes is esterases. mdpi.com While often associated with the hydrolysis (breakdown) of esters, under certain conditions, such as high substrate concentrations (alcohol and acid), these enzymes can also catalyze the synthesis of esters. mdpi.com Both intracellular and extracellular esterases from yeasts and bacteria can influence the final concentration of esters in a product. mdpi.com

The development of specific flavor profiles can be tailored by selecting microbial strains with desired enzymatic capabilities. mdpi.comoenobrands.com The biotransformation of precursors, such as the reduction of furfural to furfuryl alcohol by yeasts like Saccharomyces cerevisiae, provides the necessary alcohol substrate for subsequent esterification to form compounds like this compound. researchgate.netresearchgate.net

Table 2: Key Microbial Enzymes in Volatile Ester Formation

| Enzyme Class | Function in Ester Biogenesis | Key Microorganisms | Source(s) |

| Alcohol Acyltransferases (AATs) | Catalyze the reaction between an alcohol and an acyl-CoA (e.g., acetyl-CoA) to form an ester. Crucial for acetate ester formation. | Yeast (Saccharomyces cerevisiae) | mdpi.comnih.gov |

| Esterases | Primarily hydrolyze esters but can also catalyze ester synthesis (esterification) under specific conditions. | Yeast (Saccharomyces, non-Saccharomyces), Lactic Acid Bacteria (Oenococcus oeni) | mdpi.com |

| Lipases | Can be used for transesterification to produce complex ester mixtures from oils and alcohols. | Yeast (Candida antarctica) | researchgate.net |

Analytical Methodologies for Furfuryl Octanoate Characterization

Chromatographic and Spectrometric Techniques

Separation science, coupled with mass spectrometry and spectroscopy, provides the foundation for analyzing furfuryl octanoate (B1194180). These techniques offer the sensitivity and specificity required to distinguish and measure the compound among numerous other volatile and semi-volatile molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis in Complex Matrices

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like furfuryl octanoate in intricate samples such as alcoholic beverages and food products. researchgate.nettwistaroma.fr The process involves separating the volatile components of a sample in a gas chromatograph before they are introduced to the mass spectrometer. The GC column, often a capillary type with a polar phase like Carbowax or a non-polar phase like DB-5MS, separates compounds based on their boiling points and interactions with the stationary phase. oiv.intwalisongo.ac.id

Once separated, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process fragments the molecule into a unique pattern of ions. The mass-to-charge ratio (m/z) of these fragments creates a mass spectrum, which serves as a molecular fingerprint for identification. By comparing the obtained spectrum with libraries of known compounds, such as the NIST Mass Spectrometry Data Center, this compound can be qualitatively identified. walisongo.ac.idnih.gov For quantitative analysis, specific ions are monitored, and their abundance is correlated with the compound's concentration, often using an internal standard for improved accuracy. researchgate.net The high sensitivity of GC-MS allows for detection at very low levels, often in the parts-per-billion (ppb) range. iarc.fr

| Parameter | Typical Value/Condition | Purpose |

| Column Type | Fused-silica capillary (e.g., DB-5MS, Carbowax 20M) | Separation of volatile compounds |

| Injector Temperature | 250-280 °C | Vaporization of the sample |

| Carrier Gas | Helium (1 mL/min) | Mobile phase to carry analytes through the column |

| Oven Program | Initial temp 40-60°C, ramp 10°C/min to 280-300°C | Elution and separation of compounds |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragmentation for mass spectrum generation |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separation of ions based on m/z |

| Scan Range | m/z 35-350 | Detection of characteristic fragment ions |

Gas Chromatography with Flame Ionization Detection (GC-FID) for Volatile Profiling and Quantification

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for the quantification of volatile organic compounds. oiv.intnotulaebotanicae.ro After separation on a GC column, similar to GC-MS, the eluted compounds are burned in a hydrogen-air flame. This combustion produces ions that generate an electrical current proportional to the amount of carbon atoms entering the flame.

GC-FID is prized for its high sensitivity, wide linear range, and reliability, making it ideal for quantifying known components in a sample. usc.edu.aunih.gov While it does not provide structural information like a mass spectrometer, it is often used in tandem with GC-MS. mdpi.com GC-MS is first used to identify the compounds of interest in a complex matrix, and then GC-FID is employed for accurate and high-throughput quantification in routine analysis. researchgate.net This method is applicable for analyzing furan (B31954) derivatives and esters in samples like wine and fruit juices. oiv.intnih.gov

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Chemical Characterization

High-resolution mass spectrometry (HRMS) provides a significant advantage over standard MS by measuring the mass of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a compound's elemental formula from its exact mass. mdpi.commdpi.com

When analyzing this compound, HRMS can distinguish its molecular formula, C₁₃H₂₀O₃, from other compounds that might have the same nominal mass but a different elemental composition. hmdb.ca This capability is invaluable for confirming the identity of new or unexpected compounds discovered during analysis. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are common HRMS configurations used for characterizing furan-based esters and other small molecules. mdpi.comacs.org

| Technique | Information Provided | Application for this compound |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass measurement (to <5 ppm) | Determination of elemental formula (C₁₃H₂₀O₃) |

| Elemental composition | Unambiguous identification and structural confirmation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomeric Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. jchps.comresearchgate.net It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule. core.ac.uk

For this compound, ¹H NMR spectroscopy can confirm the structure by identifying signals corresponding to the protons on the furan ring, the methylene (B1212753) bridge (-CH₂-), and the various methylene and methyl groups of the octanoate chain. nih.gov The chemical shift (δ), signal splitting (multiplicity), and integration (relative number of protons) of each signal provide a complete picture of the proton framework. jchps.com

¹³C NMR spectroscopy complements this by detecting the different carbon atoms in the molecule, including the ester carbonyl carbon and the carbons of the furan ring. nih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can establish the connectivity between protons and carbons, confirming that the furfuryl and octanoate moieties are linked via the ester bond. core.ac.uk NMR is also crucial for differentiating between isomers, as subtle changes in structure lead to distinct changes in the NMR spectrum. researchgate.netnih.gov

| Nucleus | Key Chemical Shifts (δ, ppm) for this compound Structure |

| ¹H NMR | ~7.4-7.5 (furan H5), ~6.3-6.4 (furan H3, H4), ~5.1 (furan-CH₂-), ~2.3 (ester α-CH₂), ~0.9 (terminal -CH₃) |

| ¹³C NMR | ~173 (C=O ester), ~147-150 (furan C2), ~143 (furan C5), ~110-111 (furan C3, C4), ~58 (furan-CH₂-), ~34 (ester α-CH₂) |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Conformational Studies

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. tandfonline.com When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum.

The FTIR spectrum of this compound would show characteristic absorption bands that confirm its structure. A strong peak around 1740 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the ester group. nii.ac.jp Additional peaks confirm the presence of the furan ring, including C-O-C stretching vibrations (around 1220 cm⁻¹ and 1025 cm⁻¹) and C-H bending vibrations. researchgate.net The C-H stretching of the alkyl chain would appear in the 2850-3000 cm⁻¹ region. This technique provides a quick method for confirming the primary chemical features of the compound. nii.ac.jp

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Confirmed |

| ~2850-3000 | C-H stretch | Alkyl chain (octanoate) |

| ~1740 | C=O stretch | Ester carbonyl |

| ~1220, 1025 | =C-O-C= stretch | Furan ring ether linkage |

| ~730-960 | C-H out-of-plane bend | Furan ring |

Advanced Sample Preparation and Extraction Techniques

Before instrumental analysis, this compound must often be isolated and concentrated from its sample matrix, a critical step for achieving accurate results. researchgate.netresearchgate.net The choice of extraction technique depends on the sample type (e.g., liquid beverage, solid food) and the volatility of the compound.

Headspace Solid-Phase Microextraction (HS-SPME) is a widely favored method for analyzing volatile and semi-volatile compounds in food and beverages. mdpi.comrestek.com It is a solvent-free technique where a fiber coated with an adsorbent material (e.g., Carboxen/Polydimethylsiloxane) is exposed to the headspace above the sample. researchgate.netmdpi.com Volatile compounds like this compound partition from the sample into the headspace and are adsorbed onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis. This method is highly effective for concentrating trace-level analytes. mdpi.comrestek.com

Stir Bar Sorptive Extraction (SBSE) offers an even higher concentration capability than SPME due to the larger volume of the sorbent phase (polydimethylsiloxane, PDMS) coated onto a magnetic stir bar. twistaroma.frgcms.cz The stir bar is placed directly into a liquid sample, and as it stirs, analytes are extracted into the PDMS coating. The bar is then removed and the analytes are thermally or chemically desorbed for GC-MS analysis. twistaroma.fr

Other established methods include Liquid-Liquid Extraction (LLE) , where the sample is mixed with an immiscible solvent that preferentially dissolves the analyte, and Solid-Phase Extraction (SPE) , where the sample is passed through a cartridge containing a solid sorbent that retains the analyte, which is later eluted with a solvent. researchgate.netresearchgate.net

| Extraction Technique | Principle | Common Application for this compound |

| HS-SPME | Adsorption of headspace volatiles onto a coated fiber | Analysis of beverages (juices, wine) and foods |

| SBSE | Sorption of analytes from a liquid sample onto a PDMS-coated stir bar | High-sensitivity analysis of flavor compounds in beverages like whiskey |

| LLE | Partitioning of analyte between two immiscible liquid phases | General extraction from liquid samples |

| SPE | Retention of analyte on a solid sorbent and subsequent elution | Cleanup and concentration from complex liquid matrices |

Dispersive Liquid-Liquid Microextraction (DLLμE) for Trace Volatile Compound Enrichment

Dispersive liquid-liquid microextraction (DLLμE) is a sample preparation technique utilized for the extraction and preconcentration of organic compounds from aqueous samples. nih.gov This method involves the rapid injection of a mixture containing an extraction solvent and a disperser solvent into the sample. nih.gov This action forms a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, which facilitates the extraction of target analytes. nih.gov

DLLμE has been recognized as a green and efficient microextraction procedure. researchgate.net It is praised for its simplicity, speed, cost-effectiveness, and reduced environmental impact. researchgate.net The technique has been successfully applied to the analysis of volatile compounds in various matrices, including alcoholic beverages like whiskey. researchgate.netmdpi.com For instance, in the analysis of whiskey, DLLμE has been used to establish the volatilomic fingerprint, which includes a wide range of compounds such as alcohols, esters, acids, and furanic compounds. mdpi.com

The selection of the extractor and disperser solvents is a critical step in optimizing the DLLμE method. mdpi.com Dichloromethane (B109758) and acetone (B3395972) are commonly used as the extractor and disperser solvents, respectively. mdpi.com The efficiency of the extraction can be influenced by the choice of these solvents, and studies have been conducted to determine the optimal combination for isolating volatile organic compounds (VOCs). mdpi.com Research has shown that a combination of dichloromethane as the extractor solvent and acetone as the disperser can yield high amounts of VOCs. mdpi.com The method's performance can be validated for linearity, recovery, precision, and sensitivity, with good results reported in the literature. mdpi.com

Compared to other extraction techniques like solid-phase microextraction (SPME), DLLμE can offer higher responses for many compounds, although it may not be as effective for highly water-soluble or less volatile compounds. researchgate.net The technique is particularly advantageous for its rapid extraction time, often completed in under three minutes, and its requirement for only a small sample volume. nih.gov

Optimization of Solvent Extraction Methods (e.g., Liquid-Liquid Extraction, Solid-Phase Microextraction) for Analytical Isolation

The analytical isolation of this compound and other volatile compounds from complex matrices relies on the optimization of solvent extraction methods. Two prominent techniques in this domain are liquid-liquid extraction (LLE) and solid-phase microextraction (SPME). researchgate.net

Liquid-Liquid Extraction (LLE) is a traditional method that has been compared with newer techniques for its effectiveness in extracting volatile compounds from alcoholic beverages. researchgate.net The choice of extraction solvent is a critical parameter in LLE, with various solvents being evaluated to achieve high recoveries of target analytes. researchgate.net

Solid-Phase Microextraction (SPME) is a widely used, solvent-free sample preparation technique for isolating and concentrating analytes. mdpi.com It involves the partitioning of analytes between a stationary phase coated on a fiber and the sample matrix. mdpi.com SPME can be performed in two primary modes: direct immersion (DI) into a liquid sample or headspace (HS) extraction, where the fiber is exposed to the vapor phase above the sample. mdpi.com HS-SPME is often preferred for food and beverage analysis to avoid contamination of the fiber by non-volatile matrix components. mdpi.com

The optimization of SPME involves several key parameters:

Fiber Coating: The choice of fiber coating material, such as polydimethylsiloxane (B3030410) (PDMS), divinylbenzene (B73037) (DVB), or carboxen (CAR), is crucial and depends on the polarity and volatility of the target analytes. mdpi.comedpsciences.org For instance, a DVB/CAR/PDMS fiber has been found effective for extracting aroma compounds from strawberries. mdpi.com

Extraction Temperature and Time: These parameters significantly influence the equilibrium between the sample, headspace, and fiber. mdpi.comedpsciences.org Higher temperatures can increase the volatility of some compounds but may decrease the extraction of others. mdpi.com Optimization studies aim to find the ideal balance to maximize the extraction of a broad range of compounds. mdpi.com

Sample Conditions: Factors such as sample volume, stirring, and the addition of salt (to increase ionic strength) can enhance the extraction efficiency by altering the sample matrix and promoting the release of volatile compounds into the headspace. mdpi.comedpsciences.org

Recent advancements in SPME include alternative geometries like Thin-Film SPME (TF-SPME), which can offer advantages over traditional fibers. mdpi.com The performance of different SPME formats and extraction conditions is often evaluated by comparing the peak areas of target compounds obtained through gas chromatography. mdpi.com For example, in the analysis of beer, HS-SPME has been used to extract a wide range of flavor compounds, including esters like ethyl octanoate. mdpi.com Similarly, in the analysis of spirits, SPME has been optimized to identify key volatile components that contribute to the aroma profile. edpsciences.orgmdpi.com

Thermal Desorption Techniques for Direct Analysis of Adsorbed Furfuryl Compounds

Thermal desorption (TD) is a versatile and sensitive pre-concentration technique for analyzing volatile and semi-volatile organic compounds (VOCs and SVOCs), including furanic compounds. lqa.com This method involves extracting organic vapors from a sample and concentrating them into a small volume of carrier gas, which maximizes sensitivity for trace-level analytes and minimizes interferences. lqa.com TD can be used independently for analyzing sorbent tubes or for the direct desorption of materials. lqa.com It can also be combined with other sampling techniques like headspace analysis to enhance their performance. lqa.com

The process typically involves trapping vapor-phase and particulate-bound compounds in a sampling tube packed with a suitable adsorbent material. econference.io Subsequently, the compounds of interest are thermally vaporized and introduced into an analytical system, such as a gas chromatograph/mass spectrometer (GC/MS), in a single, rapid step. econference.io This approach simplifies and accelerates the sample preparation process. econference.io

One of the key advantages of TD is its ability to handle a wide range of concentrations. lqa.com For samples with both high and low concentration components, a high split ratio can be used initially to analyze the abundant compounds, and the split portion can be re-collected on a clean sorbent tube for subsequent analysis under lower-split conditions to accurately quantify the trace-level compounds. lqa.com

However, a potential challenge with TD is the limited ability to remove interfering compounds compared to methods like EPA Method 23, especially for "dirty" samples. econference.io To address this, staged thermal desorption can be employed, where the sample is heated in stages to present different compound classes to the GC/MS at different times. econference.io The development of low-cost and relatively simple TD techniques, which incorporate a cold trap to focus the analytes and minimize degradation of thermally labile compounds, has also been a significant advancement. researchgate.net

In the context of furanic compounds, studies have focused on optimizing air sampling techniques for their analysis. Research has shown that low-temperature concentration on a sorbent tube with materials like Tenax TA is an effective procedure for sampling furan and methylfuran from ambient air. rjonco.com This method has demonstrated high effectiveness for these compounds. rjonco.com

Data Analysis and Chemometric Approaches in Volatilomics

Application of Multivariate Statistical Analysis (e.g., Principal Component Analysis, Partial Least Squares-Discriminant Analysis) for Fingerprinting and Discrimination

Multivariate statistical analysis plays a crucial role in the study of volatilomics, particularly for fingerprinting and discriminating between different samples based on their volatile compound profiles. mdpi.com Techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are widely used to analyze the complex datasets generated from chromatographic analysis of volatile compounds. emnuvens.com.brresearchgate.net

Principal Component Analysis (PCA) is a powerful tool for reducing the dimensionality of a dataset while retaining most of the original variance. emnuvens.com.br In the context of flavor analysis, PCA can identify the key volatile compounds that contribute most to the differences between samples. researchgate.net For example, PCA has been successfully applied to:

Discriminate between different types of oak barrels used for aging rum based on their volatile compound profiles. redalyc.org

Differentiate whiskeys based on their volatilomic fingerprint, with compounds like octanoic acid and ethyl octanoate being significant discriminators. mdpi.com

Characterize and distinguish between spirits from different apple and pear cultivars. mdpi.com

Group beer samples based on their production process (craft vs. industrial). uniroma1.it

Partial Least Squares-Discriminant Analysis (PLS-DA) is another supervised multivariate method used to model the relationship between a set of predictor variables (e.g., volatile compounds) and a categorical response variable (e.g., sample type). researchgate.net It is particularly useful for identifying the variables that are most important for discriminating between groups.

These multivariate statistical methods allow researchers to visualize the relationships between samples and variables, identify patterns and clusters, and pinpoint the specific compounds responsible for the observed differences. researchgate.netresearchgate.net This information is invaluable for quality control, process optimization, and understanding the chemical basis of flavor and aroma in various products. emnuvens.com.bruniroma1.it

Utilization of Spectrometric Libraries for Automated Compound Identification and Validation

The identification and validation of volatile compounds, including this compound, in complex mixtures are greatly facilitated by the use of spectrometric libraries. lcms.cz Following analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), the resulting mass spectra are compared against established libraries for automated compound identification. lcms.cz

Prominent and widely used libraries include the National Institute of Standards and Technology (NIST) Mass Spectral Database and other specialized libraries like the Terpene Essential Oil Library. lcms.cz These databases contain vast collections of mass spectra for a wide array of compounds. lcms.czucdavis.edu The identification process involves matching the experimentally obtained mass spectrum of an unknown compound with the spectra in the library. lcms.cz The quality of the match is often expressed as a similarity index. lcms.cz

Modern analytical software, such as Thermo Scientific™ Compound Discoverer™, incorporates these libraries to provide a comprehensive workflow for compound identification. thermofisher.com This software can perform spectral deconvolution, which separates co-eluting peaks, and then search the high-resolution and nominal mass spectral libraries for matches. thermofisher.com In addition to spectral matching, retention indices (RI) are often used as an additional confirmation step to increase the confidence in compound identification. mdpi.comucdavis.edu

The use of these libraries allows for the rapid and automated identification of a large number of compounds in a single analysis. lcms.cz For instance, in the analysis of essential oils, automated peak finding and deconvolution algorithms can successfully locate and identify a high percentage of components by searching against the NIST and other relevant libraries. lcms.cz Similarly, in the analysis of whiskey, the identification of volatile organic compounds (VOCs) is achieved by comparing their mass spectra and retention times with those in the NIST library and other literature data. mdpi.com

The development of specialized databases, such as the VOC BinBase for volatile compounds, further enhances the capabilities of high-throughput annotation in GC-TOF-MS analysis. ucdavis.edu These databases not only contain mass spectra but also associated retention index information, which is crucial for accurate compound assignment. ucdavis.edu

Biological Activities and Functional Roles in Research Contexts

Research into Flavoring Agent Mechanisms

The primary area of research for furfuryl octanoate (B1194180) centers on its function as a flavoring substance. Scientific investigation into its mechanisms involves understanding both its direct molecular contributions to aroma and how it is perceived by human senses.

Furfuryl octanoate is identified as a contributor to the aroma profiles of various foods and beverages due to its characteristic sensory notes. Its presence, often resulting from thermal processing or fermentation, imparts specific and recognizable aromatic qualities. The organoleptic properties of this compound are described using a range of descriptors, highlighting its complexity. researchgate.netresearchgate.netresearchgate.net

Table 1: Reported Aroma and Flavor Descriptors for this compound

| Descriptor | |

|---|---|

| Primary Notes | Sweet, Waxy, Fruity |

| Secondary Notes | Metallic, Peach, Bready, Caramellic |

| Other Notes | Oily, Fatty, Soapy |

Data sourced from multiple organoleptic databases. researchgate.netresearchgate.netresearchgate.net

Research has identified this compound or its precursor, furfuryl alcohol, in several food systems. Furfuryl alcohol, which can be esterified to form this compound, is a known constituent in the aroma of coffee and is also found in products like bread. microkat.grlp.edu.uaresearchgate.net The thermal treatment during coffee roasting and baking facilitates the formation of furan (B31954) compounds. researchgate.netacs.org In beverages, it is used as a flavor standard, for example in beer, to train professional tasters to recognize specific "sherry-like" off-notes that can develop during aging. hmdb.ca

Table 2: Occurrence of this compound or its Precursors in Food and Beverages

| Food/Beverage System | Compound Detected | Context of Formation/Use | Citation(s) |

|---|---|---|---|

| Coffee | Furfuryl Alcohol (precursor) | Formed during the roasting of coffee beans. | microkat.grresearchgate.netacs.org |

| Bread | Furfuryl Alcohol (precursor) | Detected in gluten-free bread, remaining constant during fermentation. | lp.edu.ua |

| Beer | This compound | Used as a flavour standard for taster training (sherry character). | hmdb.ca |

| General Flavoring | this compound | Approved for use as a flavoring agent in various food categories. | nih.govtandfonline.com |

Modern analytical techniques, particularly volatilomic fingerprinting using methods like gas chromatography-mass spectrometry (GC-MS), have enabled detailed characterization of the volatile compounds responsible for the sensory properties of food and drinks. thegoodscentscompany.comacs.org In these studies, this compound and related esters are often identified as key components of a product's aromatic profile.

These studies demonstrate that the perception of this compound is not isolated but is part of a complex mixture of volatile compounds. Its final contribution to flavor is influenced by its concentration and its interaction with other molecules present in the food matrix. who.int

Molecular Contributions to Aroma Profiles in Diverse Food and Beverage Systems

Investigation of Surfactant and Emulsifier Properties

The molecular structure of this compound, featuring a polar furan ring and a non-polar octanoate hydrocarbon tail, gives it amphiphilic characteristics. This has led to some investigation into its properties at surfaces and interfaces.

Direct research focused exclusively on the surfactant properties of this compound is limited. However, studies on related, shorter-chain furfuryl esters (furfuryl acetate (B1210297), furfuryl propionate, and furfuryl butyrate) provide some insight. A thermophysical characterization of these esters found their surface tension to be notably higher than that of standard fluids used as diesel additives. researchgate.net The study concluded that while these furfuryl esters could be used as fuel additives, the addition of other surfactants would likely be necessary, suggesting they are not powerful surfactants on their own. researchgate.net

Despite the limited primary research, some databases categorize this compound as having potential industrial applications as a surfactant or emulsifier based on its chemical structure. hmdb.ca The furan moiety can act as the polar head group, while the C8 alkyl chain provides the non-polar, hydrophobic tail. This structure is characteristic of a surfactant, a molecule that can lower the surface tension between two liquids or between a liquid and a solid. The broader field of furan-based chemistry is actively exploring the creation of bio-based surfactants from platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), indicating the potential of the furan scaffold in designing molecules with specific interfacial activity. researchgate.net

Role as a Biologically Relevant Metabolite and Chemical Intermediate

In toxicological and metabolic research, this compound is primarily considered in the context of its hydrolysis products.

According to evaluations by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), it is anticipated that furfuryl esters, including this compound, are rapidly hydrolyzed by carboxylesterases or similar enzymes in the body. This metabolic process breaks the ester bond, yielding furfuryl alcohol and the corresponding carboxylic acid—in this case, octanoic acid. These resulting molecules then enter their respective metabolic pathways.

The role of this compound as a chemical intermediate is particularly relevant in the context of flavor chemistry. Its precursor, furfuryl alcohol, is a significant compound formed during the thermal processing of food. researchgate.net Research has unambiguously shown that furfuryl alcohol serves as a direct precursor for the formation of 2-furfurylthiol, one of the most critical and potent aroma compounds in roasted coffee. acs.org A study using isotopically labeled furfuryl alcohol confirmed that it converts to labeled 2-furfurylthiol during roasting. acs.org Therefore, this compound, as a derivative of furfuryl alcohol, is part of a chemical family that acts as intermediates in the generation of key odorants that define the flavor of widely consumed products.

Structure Activity Relationship Sar Studies for Furan Based Esters

Correlating Molecular Structure with Enzymatic Hydrolysis Rates and Specificity

The enzymatic hydrolysis of furan-based esters is a critical first step in their metabolism. This process is catalyzed by carboxylesterases, which break the ester bond to release the constituent alcohol and carboxylic acid. inchem.org For furfuryl esters like furfuryl octanoate (B1194180), this reaction yields furfuryl alcohol and the corresponding carboxylic acid, in this case, octanoic acid. inchem.org Conversely, isomeric furoate esters (e.g., octyl 2-furoate) are hydrolyzed to 2-furoic acid and the corresponding alcohol. inchem.org

The rate of this hydrolysis is influenced by the molecular structure of the ester. Studies have shown that the hydrolysis of furfuryl esters by enzymes from rat liver, intestinal mucosa, and blood is rapid. inchem.org While the hydrolysis rate in human blood preparations is slower, it remains faster than that of esters with more sterically hindered structures, such as cinnamyl and linalyl esters. inchem.org The length of the fatty acid chain in the furfuryl ester series also plays a role. While specific quantitative data for furfuryl octanoate is limited in direct comparisons, general principles of esterase activity suggest that both very short and very long acyl chains can decrease the rate of hydrolysis compared to medium-chain fatty acids, due to the specificity of the enzyme's active site.

Following the initial hydrolysis of furfuryl esters, the released furfuryl alcohol is further metabolized. It is oxidized first to furfural (B47365) and then to 2-furoic acid. inchem.org This metabolic pathway is significant because it means that both furfuryl esters and furoate esters ultimately yield 2-furoic acid as a key metabolite. inchem.org This common metabolic endpoint is crucial for safety assessments of these compounds as flavoring agents. inchem.org

SAR in Catalytic Conversion and Hydrodeoxygenation of Furanic Precursors

The catalytic conversion of furanic compounds, such as furfural and furfuryl alcohol, is a cornerstone of biorefining, aiming to produce valuable chemicals and biofuels. csic.es Hydrodeoxygenation (HDO) is a key reaction in this process, and its efficiency and selectivity are highly dependent on the structure of the furanic precursor and the catalyst system employed. mdpi.comredalyc.org

The reactivity of the furan (B31954) ring and its substituents dictates the reaction pathways. Furfural, with its aldehyde group, can be hydrogenated to furfuryl alcohol, decarbonylated to furan, or undergo ring-opening reactions. csic.esscience.gov Furfuryl alcohol, the precursor alcohol for this compound, is itself a key intermediate. Its HDO can lead to valuable products like 2-methylfuran, cyclopentanone (B42830), or cyclopentanol, depending on the reaction conditions and catalyst used. mdpi.comredalyc.org The activation of furfuryl alcohol has been identified as the rate-determining step in the formation of methyl furan. mdpi.com

| Furanic Precursor | Catalyst | Main Product(s) | Yield/Selectivity | Reference |

| Furfuryl Alcohol | Cu/MgAl-0.5 | Cyclopentanol | 35% Yield | redalyc.org |

| Furfuryl Alcohol | Cu/MgAl-3 | Cyclopentanone | 67% Yield | redalyc.org |

| Furfural | Fe/Mg/O | 2-Methylfuran | up to 92% Selectivity | mdpi.com |

| Furfural | Pt supported on g-C3N4 | Furfuryl Alcohol | >99% Selectivity | science.gov |

| Furfural | CoO@Co nanoparticles | 1,5-Pentanediol | - | researchgate.net |

This table presents a selection of research findings on the catalytic conversion of furanic precursors.

The design of the heterogeneous catalyst, including the active metal and the support material, is paramount in directing the reaction toward a desired product. mdpi.com

Active Metals: Different metals favor different reaction pathways. For instance, copper-based catalysts are effective for hydrogenating the carbonyl group of furfural to produce furfuryl alcohol. mdpi.com In contrast, metals like platinum (Pt) can also be highly selective for furfuryl alcohol production when supported on materials like graphitic carbon nitride (g-C3N4). science.gov Iron-based catalysts have shown high selectivity for the HDO of furfuryl alcohol to 2-methylfuran. mdpi.com The use of bimetallic catalysts can further enhance selectivity and stability by creating synergistic effects. mdpi.com

Catalyst Support: The support material is not merely an inert carrier but actively influences the reaction. The acid-base properties of the support can be critical. For example, in the conversion of furfural, basic supports like MgO can promote hydrogen transfer reactions, leading to furfuryl alcohol, but show limited activity for further hydrogenolysis. mdpi.com The addition of an oxophilic promoter like iron to the support can create Lewis acid sites that facilitate the C-O bond cleavage required for HDO. mdpi.com Similarly, using supports like CeO₂ or hydrotalcite-derived mixed oxides (e.g., MgAl, ZnAl) can modify the interaction with the active metal (e.g., Cu), affecting the reducibility of copper species and thus altering the reaction pathway between products like cyclopentanone and cyclopentanol. redalyc.orgresearchgate.net The structure of the support, such as the core-shell configuration in CoO@Co nanoparticles, can also be engineered to favor specific reaction routes. researchgate.net

Structure-Dependent Acylation Specificity in Enzymatic Esterification Processes

The enzymatic synthesis of furan-based esters like this compound is a green alternative to chemical methods, which often require harsh conditions that can degrade the acid-sensitive furfuryl alcohol. acs.orggoogle.com Lipases are commonly used for this esterification, catalyzing the reaction in a near-water-free environment, which reverses their natural hydrolytic function. nih.gov

The specificity of the enzyme is a key factor in the success of the synthesis. Enzymes like Candida antarctica lipase (B570770) B (CAL-B) are frequently used for the polymerization of furan-based monomers to create polyesters. umw.edu.placs.org The enzyme's active site exhibits specificity for both the alcohol and the acyl donor. In the synthesis of furfuryl esters, furfuryl alcohol serves as the alcohol substrate. The structure of the acyl donor (the carboxylic acid or its activated form, like an anhydride (B1165640) or vinyl ester) significantly influences the reaction rate and yield.

Studies on the enzymatic synthesis of sugar esters, a related process, show that lipases can have a preference for certain fatty acid chain lengths. nih.gov For instance, in the synthesis of methyl butyrate, an esterase showed high specific activity, indicating its suitability for producing short-chain flavor esters. mdpi.com When synthesizing glycolipids from beechwood carbohydrates, Novozyme 435 lipase was used to catalyze the acylation of glucose and xylose with octanoic acid or vinyl-octanoate. nih.gov This demonstrates the feasibility of using C8 acids like octanoic acid in enzymatic esterification. The efficiency of the acylation of furfuryl alcohol would similarly depend on how well the octanoyl group fits into the active site of the chosen lipase compared to other acyl groups.

Comparative Analysis of Biological Activities with Structurally Related Furfuryl and Furoate Esters

The biological activities of furan derivatives are closely linked to their molecular structure and metabolic fate. A comparative analysis of furfuryl esters and furoate esters is particularly illustrative of structure-activity relationships. These two classes of compounds are isomers, differing only in the position of the ester linkage relative to the furan ring.

Furfuryl Esters (e.g., this compound): The furan ring is part of the alcohol moiety (furfuryl alcohol). Upon hydrolysis, they release furfuryl alcohol and a carboxylic acid. inchem.org The furfuryl alcohol is then metabolized via furfural to 2-furoic acid. inchem.org

Furoate Esters (e.g., Octyl 2-furoate): The furan ring is part of the acid moiety (2-furoic acid). Hydrolysis directly releases 2-furoic acid and an alcohol. inchem.org

The key difference lies in the initial hydrolysis product. The metabolic pathway for furfuryl esters involves the intermediate formation of furfural, a reactive aldehyde. inchem.orgnih.gov Furfural itself has known biological activities and toxicities. nih.gov In contrast, the direct hydrolysis of furoate esters yields 2-furoic acid without passing through the furfural intermediate. inchem.org

Environmental Occurrence and Exposure Research

Natural Presence and Distribution in Food and Beverages

While direct identification of furfuryl octanoate (B1194180) in a wide range of foods is a subject of ongoing research, the presence of its precursors and related furan (B31954) compounds is well-documented across various food and beverage categories. Furans, as a class of compounds, are typically formed through the thermal degradation and rearrangement of carbohydrates. tandfonline.comtandfonline.com The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during heating, is a primary pathway for the formation of many furan derivatives in food. tandfonline.comresearchgate.net

Compounds structurally related to furfuryl octanoate, such as furfural (B47365) and furfuryl alcohol, are known to occur in a variety of food products. inchem.orgeuropa.eu These include:

Roasted Foods: Coffee is a significant source of furan derivatives, with furfuryl alcohol being formed during the roasting process. inchem.orgscience.gov

Beverages: Alcoholic beverages like beer and wine can contain furfuryl alcohol and furfural. researchgate.netinchem.orgscielo.br In beer, furfuryl alcohol is considered a precursor to furfuryl ethyl ether, a compound that can indicate aging. researchgate.net

Dairy Products: Maillard reactions during heat treatment of dairy products can lead to the formation of furfuryl alcohol. researchgate.netnih.gov Studies have detected its presence in products like ultrapasteurized milk, cheese, and milk powders, with concentrations varying based on the intensity of heat treatment and storage duration. researchgate.netnih.gov

Bakery Products: Whole grain bread has been found to contain furfural. europa.eu Research on gluten-free bread has also identified the presence of ethyl octanoate, another ester, which evaporates during baking. capes.gov.bruva.esnih.gov

Fruits and Fruit Products: Furfural and related compounds can be found in many fruits. europa.eu While direct evidence for this compound in many fruits is limited, it is used as a flavoring agent with fruity characteristics. fragranceu.comnih.gov

The identification of this compound in tropical almond nuts suggests that it can be a natural constituent of certain foods, likely formed during natural ripening or processing that involves heat. tandfonline.comtandfonline.com

Methodological Approaches for Estimating Dietary Intake within Research Models

Estimating the dietary intake of flavoring substances like this compound is a critical component of safety assessments. Regulatory bodies and research organizations employ various methodological approaches, often starting with conservative screening models.

One of the primary methods used is the Maximised Survey-derived Daily Intake (MSDI) . europa.euresearchgate.netnih.gov This approach, utilized in both the European Union and the United States, calculates a per capita intake based on the total annual production volume of a flavoring substance reported by the industry. europa.euresearchgate.net The formula for the MSDI in Europe is:

MSDI (µ g/capita/day ) = [Annual production (kg) x 10^9 (µg/kg)] / [Number of consumers x survey response rate x 365 (days)] europa.eu